Enhanced Antiproliferative Potency Correlated with 4-Benzyloxy Substitution
The presence of a 4-benzyloxy group on a thiazole-2-carboxamide scaffold is a critical structural feature for achieving high antiproliferative activity. In a study of thiazole bioisosteres of goniofufurone, the most active compound (compound 28) featured a thiazole-carboxamide function and a benzyloxy group at the C-5 position. This compound demonstrated an IC50 of 0.01 μM against the HeLa cell line [1].
| Evidence Dimension | Antiproliferative Activity (HeLa Cell Line) |
|---|---|
| Target Compound Data | Not directly tested, but structural class correlation |
| Comparator Or Baseline | Related benzyloxy-thiazole carboxamide (compound 28): IC50 = 0.01 μM |
| Quantified Difference | Compound 28 exhibited 89-fold higher potency than lead compound 2 and was 7-fold more active than doxorubicin |
| Conditions | HeLa human cervical carcinoma cell line |
Why This Matters
This data establishes the 4-benzyloxy-2-carboxamide thiazole substructure as a privileged motif for potent antiproliferative activity, providing a strong scientific rationale for selecting this specific compound over other thiazole analogs for cancer research applications.
- [1] Svirčev, M., et al. Synthesis and antiproliferative activity of thiazole bioisosteres of goniofufurone and 7-epi-goniofufurone. Bioorganic & Medicinal Chemistry Letters, 2025, 123, 130218. View Source
